Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate
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Overview
Description
Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate is an organic compound derived from naphthalene-2,6-dicarboxylic acid. This compound is characterized by the presence of two benzyloxy groups attached to the naphthalene core, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate typically involves the esterification of naphthalene-2,6-dicarboxylic acid with benzyloxy methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of benzyloxy alcohols.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate
- Dimethyl naphthalene-2,6-dicarboxylate
- Diethyl naphthalene-2,6-dicarboxylate
Uniqueness
Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate is unique due to the presence of benzyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, reactivity, and potential for forming non-covalent interactions, making it a valuable molecule in various applications.
Properties
CAS No. |
141791-79-9 |
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Molecular Formula |
C28H24O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
bis(phenylmethoxymethyl) naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C28H24O6/c29-27(33-19-31-17-21-7-3-1-4-8-21)25-13-11-24-16-26(14-12-23(24)15-25)28(30)34-20-32-18-22-9-5-2-6-10-22/h1-16H,17-20H2 |
InChI Key |
WCLDYSSHOKPMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCOC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OCOCC4=CC=CC=C4 |
Origin of Product |
United States |
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